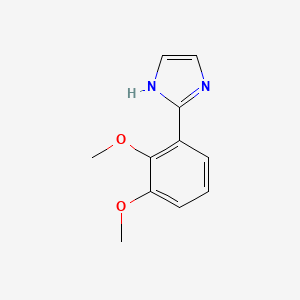

2-(2,3-Dimethoxyphenyl)imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

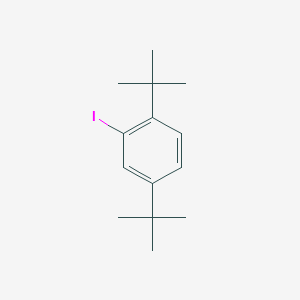

2-(2,3-ジメトキシフェニル)イミダゾールは、2,3-ジメトキシフェニル基が置換されたイミダゾール環を特徴とする複素環化合物です。イミダゾールは、医薬品、農薬、材料科学など、さまざまな分野で幅広い用途があることで知られる化合物のクラスです。2,3-ジメトキシフェニル基の存在は、化合物の化学的性質を高め、研究および産業用途にとって貴重な分子となっています。

2. 製法

合成経路と反応条件

2-(2,3-ジメトキシフェニル)イミダゾールの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、酸性条件下で、2,3-ジメトキシベンズアルデヒドとグリオキサールおよび酢酸アンモニウムを環化縮合することです。この反応は、中間体のシッフ塩基の形成を経て進行し、その後環化してイミダゾール環を形成します。

別の方法では、2,3-ジメトキシフェニルアミンとグリオキサールを、酢酸などの触媒の存在下で反応させます。反応条件は、通常、環化プロセスを促進するために加熱が必要です。

工業的生産方法

2-(2,3-ジメトキシフェニル)イミダゾールの工業的生産には、同様の合成経路が採用される可能性がありますが、より大規模で行われます。連続フロー反応器の使用と最適化された反応条件は、化合物の収率と純度を高めることができます。触媒と溶媒は、環境への影響を最小限に抑えながら効率的な生産を確保するために慎重に選択されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxyphenyl)imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2,3-dimethoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.

Another method involves the reaction of 2,3-dimethoxyphenylamine with glyoxal in the presence of a catalyst such as acetic acid. The reaction conditions usually require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

化学反応の分析

反応の種類

2-(2,3-ジメトキシフェニル)イミダゾールは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができ、対応するイミダゾールN-オキシドを生成します。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して行うことができ、イミダゾール環またはメトキシ基の還元に繋がります。

置換: イミダゾール環は、臭素や硝酸などの試薬を使用して、ハロゲン化またはニトロ化などの求電子置換反応を起こすことができます。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム、酢酸、および高温。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、エタノールやテトラヒドロフランなどの溶媒。

置換: 臭素、硝酸、クロロホルムやジクロロメタンなどの溶媒。

生成される主な生成物

酸化: イミダゾールN-オキシド。

還元: 還元されたイミダゾール誘導体または脱メチル化生成物。

置換: ハロゲン化またはニトロ化されたイミダゾール誘導体。

4. 科学研究における用途

2-(2,3-ジメトキシフェニル)イミダゾールは、科学研究において幅広い用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。

生物学: 酵素阻害剤としての可能性や、生物学的プロセスの研究のためのプローブとして調査されています。

医学: 抗菌、抗がん、抗炎症活性など、薬理学的特性について研究されています。

産業: 導電性ポリマーや触媒など、特定の特性を持つ材料の開発に利用されています。

科学的研究の応用

2-(2,3-Dimethoxyphenyl)imidazole has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.

Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of materials with specific properties, such as conductive polymers or catalysts.

作用機序

2-(2,3-ジメトキシフェニル)イミダゾールの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体と相互作用し、それらの活性を調節する可能性があります。イミダゾール環は金属イオンと配位することができ、さまざまな生化学経路に影響を与えます。メトキシ基は、化合物の親油性を高め、脂質膜や細胞標的との相互作用を促進する可能性があります。

類似化合物との比較

類似化合物

2-(4-メトキシフェニル)イミダゾール: パラ位に単一のメトキシ基を持つ類似構造。

2-(3,4-ジメトキシフェニル)イミダゾール: メタ位とパラ位にメトキシ基を持つ類似構造。

2-(2,4-ジメトキシフェニル)イミダゾール: オルト位とパラ位にメトキシ基を持つ類似構造。

独自性

2-(2,3-ジメトキシフェニル)イミダゾールは、メトキシ基の特定の位置により、その電子特性と反応性に影響を与える可能性があるため、独自です。この独自の置換パターンは、他のイミダゾール誘導体とは異なる生物活性と化学的挙動をもたらす可能性があります。

特性

分子式 |

C11H12N2O2 |

|---|---|

分子量 |

204.22 g/mol |

IUPAC名 |

2-(2,3-dimethoxyphenyl)-1H-imidazole |

InChI |

InChI=1S/C11H12N2O2/c1-14-9-5-3-4-8(10(9)15-2)11-12-6-7-13-11/h3-7H,1-2H3,(H,12,13) |

InChIキー |

HUFJRJMDCLGVIX-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1OC)C2=NC=CN2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

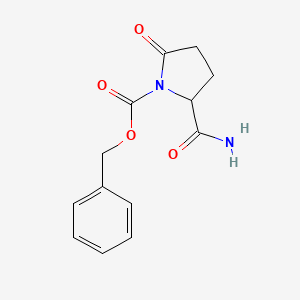

![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)

![(4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12285013.png)

![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)

![6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12285035.png)